Calactin

描述

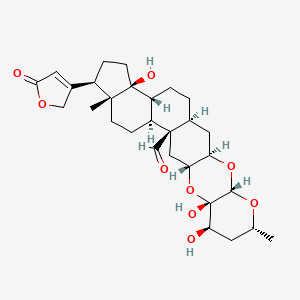

Structure

3D Structure

属性

CAS 编号 |

20304-47-6 |

|---|---|

分子式 |

C29H40O10 |

分子量 |

532.6 g/mol |

IUPAC 名称 |

(1S,3R,5S,7R,9R,10S,12R,14R,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde |

InChI |

InChI=1S/C29H40O9/c1-15-9-23(31)29(34)25(36-15)37-21-11-17-3-4-20-19(27(17,14-30)12-22(21)38-29)5-7-26(2)18(6-8-28(20,26)33)16-10-24(32)35-13-16/h10,14-15,17-23,25,31,33-34H,3-9,11-13H2,1-2H3/t15-,17+,18-,19+,20-,21-,22-,23-,25+,26-,27-,28+,29+/m1/s1 |

InChI 键 |

WLEPWZGEVXFKPT-FFLRHQAWSA-N |

SMILES |

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |

手性 SMILES |

C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C=O)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O |

规范 SMILES |

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |

外观 |

Solid powder |

其他CAS编号 |

20304-47-6 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Calactin; Pecilocerin B; Pekilocerin B; Poekilocerin B; Pokilocerin B |

产品来源 |

United States |

Natural Occurrence and Phytogeographical Distribution of Calactin

Primary Botanical Sources of Calactin

This compound is synthesized and stored by a variety of plant species, primarily within the dogbane family, Apocynaceae.

The most significant and widely studied sources of this compound are species within the genus Calotropis.

Calotropis procera (Apple of Sodom, Giant Milkweed) : This hardy, perennial shrub is a primary source of this compound. nih.gov Native to vast arid and semi-arid regions, its phytogeographical range extends across North Africa, the Arabian Peninsula, the Middle East, and the Indian subcontinent. nih.govfeedipedia.org It has also been introduced and naturalized in other parts of the world, including Australia, South America, and the Caribbean Islands. nih.gov C. procera thrives in disturbed, overgrazed lands and can tolerate a wide array of soil conditions, including sandy and saline soils. feedipedia.orgresearchgate.net

Calotropis gigantea (Crown Flower) : This species is also a well-documented source of this compound. researchgate.netsocfindoconservation.co.idresearchgate.net It is native to Southern China, the Indian subcontinent, and throughout Southeast Asia, including Malaysia, Indonesia, and Sri Lanka. socfindoconservation.co.iddpi.qld.gov.au C. gigantea typically grows in habitats ranging from dry woods and stream banks to roadsides and abandoned lands, often at elevations up to 1,000 meters. socfindoconservation.co.iddpi.qld.gov.au

Table 1: Phytogeographical Distribution of Primary Calotropis Sources

| Species | Native Range | Introduced & Naturalized Regions |

| Calotropis procera | Africa, Arabian Peninsula, Western Asia, Indian Subcontinent, Indo-China nih.gov | Australia, South America, Mexico, Caribbean Islands, Pacific Islands nih.gov |

| Calotropis gigantea | India, China, Sri Lanka, Malaysia, Afghanistan, Iran dpi.qld.gov.au | Australia, US Virgin Islands, Mexico, Brazil dpi.qld.gov.au |

Asclepias curassavica (Tropical Milkweed) : Commonly known as tropical or scarlet milkweed, this species is another notable botanical source of this compound. wikipedia.org It is native to the American tropics. wikipedia.org Due to its cultivation as an ornamental plant and a food source for butterflies, it now has a pantropical distribution as an introduced species. wikipedia.org A. curassavica contains a variety of cardiac glycosides, with this compound being one of the identified compounds. wikipedia.orgvanderbilt.edu

This compound and its related compounds are characteristic of the Apocynaceae family, particularly the subfamily Asclepiadoideae , which includes the Calotropis and Asclepias genera. nih.govwikipedia.orgwikipedia.org This large family of flowering plants, commonly known as the dogbane family, comprises over 200 genera found mostly in tropical and subtropical regions. wikipedia.orgbalsas-nahuatl.org Many members of this family are recognized for producing a milky latex rich in alkaloids and cardiac glycosides. wikipedia.orgsi.edu While Calotropis and Asclepias are the most cited sources for this compound, other closely related genera within this botanical family are also known to produce similar cardenolides. reddit.com

Intrinsic Distribution within Plant Tissues (e.g., latex, roots, leaves, stem bark)

This compound is not uniformly distributed throughout the plant. Its concentration varies significantly among different tissues, reflecting specialized storage and defense functions.

Latex : The highest concentration of this compound is found in the milky latex produced by these plants. researchgate.netwikipedia.orgresearchgate.net This latex is contained within a network of specialized cells called laticifers that permeate various plant organs. researchgate.netnih.govpnrjournal.com When the plant tissue is damaged, the latex is exuded, serving as a chemical defense mechanism. pnrjournal.com Studies have shown that latex contains a more potent mixture of cardenolides, including this compound, compared to other tissues. researchgate.net

Roots, Leaves, and Stem Bark : While the latex is the most concentrated source, this compound is also present in other plant parts. It has been isolated and quantified from the root bark, leaves, and stem bark of Calotropis and Asclepias species. researchgate.netnih.govwikipedia.org The concentration in these solid tissues is generally lower than in the exuded latex. researchgate.netnih.gov For instance, in Calotropis procera, this compound has been measured in the stems, leaves, and pods. nih.gov Similarly, the stem bark of C. gigantea is a documented source used for extracting the compound. researchgate.net

Table 2: Intrinsic Distribution of this compound in Plant Tissues

| Plant Tissue | Presence of this compound | Relative Concentration |

| Latex | Yes researchgate.netwikipedia.orgresearchgate.net | High researchgate.net |

| Roots / Root Bark | Yes nih.govwikipedia.org | Moderate to Low |

| Leaves | Yes nih.govwikipedia.org | Moderate to Low researchgate.netnih.gov |

| Stem / Stem Bark | Yes researchgate.netnih.gov | Moderate to Low |

| Pods / Fruits | Yes nih.gov | Moderate to Low |

Co-occurrence with Structurally Related Cardenolides

This compound is rarely found in isolation. It is part of a complex mixture of similar compounds, most notably Calotropin (B1668234).

Calotropin is a cardenolide that is structurally very similar to this compound; they are considered configurational isomers. wikipedia.org These two compounds are frequently found together in the same plant sources, including Calotropis procera, Calotropis gigantea, and Asclepias curassavica. nih.govwikipedia.orgphcogres.com They are both derived from the same precursor molecule, calotropagenin (B1253233). wikipedia.org The co-occurrence is so consistent that the analysis of one often involves the quantification of the other. researchgate.net This chemical relationship is significant in ecological contexts, as insects that feed on these plants, such as the monarch butterfly, sequester both this compound and Calotropin as a defense against predators. wikipedia.orgnih.gov

Calotoxin (B1618960)

Calotoxin is another significant cardenolide glycoside that is structurally related to this compound and is often found alongside it in nature. nih.govresearchgate.net Its primary natural source is the latex of Calotropis species, especially Calotropis procera, a shrub native to Africa and Asia. acs.orgresearchgate.net The latex of C. procera and C. gigantea contains a complex mixture of these toxic compounds. acs.orgresearchgate.net

The distribution of Calotoxin is directly linked to the phytogeography of the Calotropis genus. These plants are prevalent in the tropical and subtropical regions of Asia and Africa. chula.ac.th C. procera is particularly widespread, growing in dry, arid habitats from West Africa through the Arabian Peninsula and into Southwest Asia. chula.ac.th Different parts of the C. procera plant contain varying concentrations of Calotoxin, with significant amounts found in the stems, leaves, and latex. acs.org Like this compound, Calotoxin is sequestered by monarch butterflies that feed on milkweed plants, serving as a defense mechanism. acs.org

Table 2: Chemical Properties of Calotoxin

| Property | Value |

|---|---|

| Molecular Formula | C29H40O10 |

| Molar Mass | 548.63 g/mol |

| CAS Number | 20304-49-8 |

| Class | Cardenolide Glycoside |

Uscharin (B3062374) and Uscharidin (B1213358)

Uscharin and Uscharidin are two other closely related cardenolide glycosides found within the same plant family.

Uscharin is a prominent toxin isolated from the latex of Calotropis plants, including Calotropis procera and Calotropis gigantea. nih.govresearchgate.netphcog.com Its natural occurrence is therefore tied to the distribution of these species across the arid and semi-arid regions of Africa, the Middle East, and Southern Asia. chula.ac.thphcog.com Uscharin has also been reported in Gomphocarpus fruticosus (shrubby milkweed) and Asclepias curassavica. nih.gov It is considered one of the active principles responsible for the toxicity of Calotropis latex. researchgate.net Studies have confirmed its presence through isolation from the latex of C. procera found growing wild in the Egyptian deserts. researchgate.netniscpr.res.in

Uscharidin is also a key component of the cardenolide mixture in Calotropis latex. nih.govresearchgate.net It has been identified in both C. gigantea and C. procera. nih.govresearchgate.net Its distribution mirrors that of its host plants. chula.ac.th Research has shown that the accumulation of Uscharidin can vary depending on the age of the plant and the specific plant part, with notable concentrations found in the stem of five-month-old C. gigantea plants. researchgate.net Beyond the Calotropis genus, Uscharidin has also been reported in other organisms like Asclepias subulata (rush milkweed). acs.org

Table 3: Chemical Properties of Uscharin and Uscharidin

| Compound | Molecular Formula | Molar Mass | CAS Number |

|---|---|---|---|

| Uscharin | C31H41NO8S | 587.7 g/mol | 24211-81-2 |

| Uscharidin | C29H38O9 | 530.6 g/mol | 24321-47-9 |

Other Cardenolide Glycosides

The latex and various tissues of Calotropis and Asclepias species contain a diverse array of other cardenolide glycosides in addition to those detailed above. These compounds share a common steroid backbone but differ in their sugar moieties and other functional groups.

Calotropin : An isomer of this compound, Calotropin is a major cardenolide found in Calotropis gigantea and Calotropis procera. wikipedia.orgnih.gov It is also sequestered by insects like the monarch butterfly and the North African grasshopper. nih.govnih.gov Its distribution is pantropical, following that of its host plants. wikipedia.orgchula.ac.th

Frugoside and Coroglaucigenin : These two cardenolides have been isolated from the roots and leaves of Calotropis gigantea. phytojournal.comnih.gov Studies have identified them as active cytotoxic constituents of the plant. phytojournal.com Their concentration has been found to be particularly high in the seeds of Calotropis procera. chula.ac.th Coroglaucigenin has also been isolated from the desert milkweed Asclepias subulata.

Voruscharin : This compound is another cardenolide identified in the latex of Calotropis procera. chula.ac.thnih.gov It is a key component in the complex mixture of toxins produced by the plant. chula.ac.th

Calotropagenin : This compound is the aglycone (the non-sugar steroid part) that serves as the common precursor for many of the cardenolides found in Calotropis, including Calotropin, this compound, Calotoxin, and Uscharin. wikipedia.orgnih.gov It is found in the leaves and latex of both C. procera and C. gigantea. chula.ac.thresearchgate.net Its accumulation in C. procera has been shown to be influenced by environmental factors like irrigation and light exposure.

Calosides A-F : Recent phytochemical analyses of the roots of Calotropis gigantea led to the isolation of six previously unknown cardenolide glycosides, named calosides A-F. acs.orgnih.gov

Isolation and Advanced Structural Elucidation Methodologies for Calactin

Chromatographic Separation Techniques for Calactin Isolation

Chromatography is a fundamental tool for separating individual components from a mixture. For a compound like this compound, often sourced from plants such as Calotropis gigantea, initial extraction yields a complex mix of phytochemicals. cdnsciencepub.comnih.gov Various chromatographic methods are employed to isolate this compound with high purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of this compound. rsc.org It utilizes high pressure to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. rsc.org The separation is based on the differential interactions of the sample components with the stationary and mobile phases. rsc.org

For this compound, a sensitive and reliable HPLC method coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) has been developed for its quantification in plant extracts. pdx.edulibretexts.org This method offers enhanced sensitivity over standard HPLC-UV techniques. pdx.edulibretexts.org The separation is typically achieved using a reversed-phase approach on an octadecylsilane (B103800) (C18) column. pdx.eduresearchgate.net A gradient elution system, where the composition of the mobile phase is changed over time, is employed to achieve optimal separation. pdx.edulibretexts.org This usually involves a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution containing a modifier like formic acid to improve peak shape and ionization efficiency. pdx.edu

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | Octadecylsilane (ODS or C18) |

| Mobile Phase | Gradient system of acetonitrile and water containing 0.1% formic acid |

| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS); UV detection |

| Ionization Mode | Negative mode for ESI-MS |

| Linearity Range | 1 to 50 μg/mL |

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. nih.gov In GC, a sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). libretexts.org Separation occurs as the compounds partition between the mobile gas phase and a stationary phase, which can be a liquid or a solid. nih.govlibretexts.org

While GC is highly effective for compounds that can be readily vaporized without decomposition, its direct application to large, non-volatile, and thermally sensitive molecules like the cardenolide glycoside this compound is limited. researchgate.net Such compounds tend to decompose at the high temperatures required for vaporization. Therefore, GC is not a standard method for the direct analysis of this compound, and its use would likely require chemical modification (derivatization) to increase volatility, a step that adds complexity to the analysis.

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume. compoundchem.comcompoundchem.com The technique employs a column packed with porous gel beads. compoundchem.com When a sample is passed through the column, larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. compoundchem.comresearchgate.net

GPC is not typically used for the final, high-resolution purification of a specific small molecule like this compound. Instead, it serves as an effective preliminary fractionation technique for complex mixtures, such as crude plant extracts. compoundchem.com By separating the extract into fractions based on molecular weight, GPC can remove very large molecules (like proteins and polysaccharides) or very small molecules, thereby simplifying the mixture before it is subjected to more specific purification methods like HPLC.

Spectroscopic and Diffraction Techniques for this compound Structure Determination

Once this compound is isolated in pure form, its precise chemical structure is determined using a suite of spectroscopic techniques. These methods probe the molecule with electromagnetic radiation to reveal details about its atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the structure of organic molecules like this compound. cdnsciencepub.com It is based on the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides a wealth of information about the molecular structure. The complexity of cardenolide spectra often necessitates the use of two-dimensional NMR techniques to achieve full spectral assignment. cdnsciencepub.com

One-dimensional (1D) NMR experiments are the foundation of structural elucidation.

¹H-NMR (Proton NMR): This experiment provides information about the hydrogen atoms in a molecule. The spectrum shows the chemical shift of each proton, which indicates its electronic environment. researchgate.net The integration (area under the peak) reveals the relative number of protons responsible for the signal, and the splitting pattern (multiplicity) gives information about the number of neighboring protons. For complex molecules like cardenolides, there is often significant signal overlap in the 1.0-2.5 ppm range, making complete assignment from a 1D spectrum challenging. cdnsciencepub.com

¹³C-NMR (Carbon-13 NMR): This technique maps the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), the technique is less sensitive than ¹H-NMR. However, it offers a much wider range of chemical shifts, meaning that each unique carbon atom in a molecule like this compound typically gives a distinct, well-resolved signal. This allows for the direct counting of non-equivalent carbons and provides information about their chemical environment (e.g., alkane, alkene, carbonyl).

The structural elucidation of this compound involves the detailed analysis of its ¹H and ¹³C-NMR spectra, often in conjunction with 2D-NMR experiments, to assign every proton and carbon signal and confirm the molecule's complex, multi-ring structure. cdnsciencepub.com

| NMR Technique | Information Provided | Typical Chemical Shift Ranges (ppm) for Key Functional Groups |

|---|---|---|

| ¹H-NMR | - Number of different proton environments

| Alkane (CH, CH₂, CH₃): 0.8 - 1.9 CH-O (on steroid or sugar): 3.5 - 5.5 Vinylic (=C-H): 4.5 - 7.0 Aldehyde (CHO): 9.0 - 10.0 |

| ¹³C-NMR | - Number of non-equivalent carbons

| Alkane (C): 5 - 40 C-O (on steroid or sugar): 50 - 90 Alkene (C=C): 100 - 150 Ester/Lactone (C=O): 150 - 180 Aldehyde/Ketone (C=O): >190 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com It is a vital tool for determining the molecular weight of compounds and elucidating their structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. bioanalysis-zone.commeasurlabs.com This precision allows for the determination of a molecule's elemental formula. For a compound like this compound, HRMS is critical to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.comnih.gov The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful approach for profiling complex mixtures and identifying components based on their exact mass. mdpi.comyoutube.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing fragile and polar molecules like this compound, as it typically produces ions with minimal fragmentation. youtube.comyoutube.com In ESI, a high voltage is applied to a liquid sample to create an aerosol of charged droplets, which then evaporate to produce gas-phase ions that can be analyzed by the mass spectrometer. youtube.comnih.gov

A high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) method has been developed for the quantification of this compound. nih.gov The analysis was performed in negative ion mode, which is suitable for detecting this compound. nih.gov This method demonstrated good linearity and precision, making it suitable for the quality control of extracts containing this compound. nih.gov

Table 1: Validated HPLC-ESI-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Negative |

| Linearity Range | 1–50 µg/mL |

| Coefficient of Determination (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 1 µg/mL |

| Mean Recovery | 97.93 ± 1.27% |

| Intra-day Precision (%RSD) | 2.10% |

| Inter-day Precision (%RSD) | 4.88% |

Data sourced from a study on the standardization and validation of methods for this compound determination. nih.govresearchgate.net

Tandem Mass Spectrometry, also known as MS/MS, is a technique where two or more mass analyzers are used sequentially to increase the specificity and structural information obtained from a sample. wikipedia.orgyoutube.com In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (e.g., the molecular ion of this compound) are selected in the first mass analyzer. wikipedia.org These selected ions are then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. youtube.com

This fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, MS/MS analysis would be instrumental in confirming the identity of the sugar moieties and the steroid core, as well as their connectivity, by analyzing the specific fragment ions produced. nih.govresearchgate.net This detailed structural information is often used in proteomics to sequence peptides and can be applied to natural products for structural confirmation. wikipedia.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique where the analyte is co-crystallized with a matrix material that strongly absorbs laser light. mdpi.com A laser pulse irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase with minimal fragmentation. mdpi.comresearchgate.net These ions are then typically analyzed by a time-of-flight (TOF) mass analyzer, which separates them based on the time it takes them to travel to the detector. youtube.com

While MALDI-TOF MS has revolutionized fields like clinical microbiology for the rapid identification of large biomolecules like proteins, its application to smaller molecules like this compound is less common but feasible. nih.govnih.govmdpi.com It could be used for rapid molecular weight determination of a purified this compound sample. The choice of an appropriate matrix that absorbs the laser energy and facilitates the ionization of this compound would be a critical parameter for successful analysis. mdpi.com

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| Carbon |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule. The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. nih.gov Specific covalent bonds vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. cam.ac.uk This results in an IR spectrum, a plot of transmittance versus wavenumber, which serves as a molecular "fingerprint." cam.ac.ukcam.ac.uk

For a complex cardenolide glycoside like this compound, the IR spectrum reveals several key absorptions corresponding to its main structural components. While a specific spectrum for this compound is not publicly cataloged, data from closely related compounds, such as 2'-epi-uscharin, show characteristic peaks that would be expected for this compound due to their shared functional groups. researchgate.net These include a broad absorption band indicating the presence of hydroxyl (-OH) groups, a strong, sharp peak for the carbonyl (C=O) group in the lactone ring, and another absorption for the carbon-carbon double bond (C=C) within that same ring. researchgate.netyoutube.com

Interactive Table: Expected Characteristic IR Absorptions for this compound

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching, H-bonded | 3550 - 3200 | Strong, Broad |

| C-H (Alkane) | Stretching | 3000 - 2850 | Medium-Strong |

| C=O (Lactone, Ester) | Stretching | 1750 - 1735 | Strong, Sharp |

| C=C (Alkene) | Stretching | 1680 - 1640 | Medium-Weak |

| C-O (Alcohol, Ester) | Stretching | 1300 - 1000 | Medium-Strong |

| Note: The data in this table is based on established correlations and data from closely related cardenolides. researchgate.netlibretexts.org |

X-ray Crystallography

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic structure of a crystalline compound. nih.gov The technique involves directing a beam of X-rays onto a single, well-ordered crystal of the substance. crystallography.net The crystal diffracts the X-rays into a specific pattern of spots. By analyzing the positions and intensities of these spots, scientists can generate a three-dimensional map of electron density within the molecule and, from that, deduce the exact position of each atom, bond lengths, and bond angles. nih.govresearchgate.net

This method is crucial for compounds with multiple stereocenters, such as this compound, as it can unambiguously establish the absolute configuration. While a published crystal structure specifically for this compound is not available, the structure of its close stereoisomer, Uscharin (B3062374), has been elucidated using this technique, marking a significant achievement for this class of compounds. researchgate.netnih.gov The analysis of Uscharin confirmed the cis-fusion of the A and B steroid rings and the trans-fusion of the C and D rings, which are characteristic features of cardenolides. researchgate.net It also definitively established the stereochemistry of the sugar and thiazoline (B8809763) moieties. researchgate.net The successful application of X-ray crystallography to Uscharin demonstrates its vital role in confirming the complex stereochemical details of such molecules. The crystallographic data for Uscharin is available from the Cambridge Crystallographic Data Centre (CCDC). nih.gov

Interactive Table: Example Crystallographic Data for Uscharin

| Parameter | Value |

| Compound Name | Uscharin |

| Molecular Formula | C₃₁H₄₁NO₈S |

| CCDC Number | 989060 |

| Data Source | Cambridge Crystallographic Data Centre |

| Note: This data is for Uscharin, a stereoisomer of this compound, and serves as an example of the output from an X-ray crystallography experiment. nih.gov |

Micro Electron Diffraction (MicroED) Analysis for Microcrystalline Samples

Microcrystal Electron Diffraction (MicroED) is a cryo-electron microscopy (cryo-EM) technique that has emerged as a revolutionary method for determining the atomic structures of small molecules and proteins from nanocrystals. manchester.ac.uk These crystals are often one-billionth the size of those required for conventional X-ray diffraction, overcoming a major bottleneck in structural analysis. manchester.ac.uk

The MicroED workflow involves applying a solution containing microcrystals, or even a powder, directly onto an electron microscopy grid, which is then flash-frozen. manchester.ac.uk The grid is placed in a transmission electron microscope (TEM), and a low-dose electron beam is used for diffraction. manchester.ac.uk During the exposure, the crystal is continuously rotated, and the diffraction data is recorded as a movie. manchester.ac.uk This data can then be processed using standard crystallographic software to solve the three-dimensional structure. manchester.ac.uk

For a compound like this compound, which may be difficult to grow into large single crystals suitable for X-ray analysis, MicroED offers a powerful alternative. It allows for the structural elucidation from very small amounts of material, often directly from a powder, bypassing extensive crystallization screening. libretexts.org This makes it an invaluable tool for the structural analysis of complex natural products obtained in limited quantities. libretexts.orgmanchester.ac.uk

Complementary Elemental Analysis in Structural Characterization

Elemental analysis (EA) is a quantitative analytical technique that determines the mass percentage of carbon, hydrogen, nitrogen, and other elements in a compound. umkc.edu This fundamental method is used to determine a compound's empirical formula—the simplest whole-number ratio of atoms in the molecule. ma.edu For a newly isolated or synthesized compound, confirming that the experimentally determined elemental composition matches the calculated values for the proposed molecular formula is a critical step in its characterization and purity assessment. libretexts.org

The molecular formula of this compound is C₂₉H₄₀O₉. nih.gov From this, the theoretical mass percentages of its constituent elements can be calculated. The experimental results from an elemental analyzer must align with these theoretical values, typically within a tolerance of ±0.4%, to validate the proposed formula and indicate a high degree of purity. libretexts.org

Interactive Table: Elemental Composition of this compound (C₂₉H₄₀O₉)

| Element | Symbol | Atomic Mass | Atoms in Molecule | Total Mass per Mole ( g/mol ) | Theoretical Mass % |

| Carbon | C | 12.011 | 29 | 348.319 | 65.39% |

| Hydrogen | H | 1.008 | 40 | 40.320 | 7.57% |

| Oxygen | O | 15.999 | 9 | 143.991 | 27.04% |

| Total | 532.63 g/mol | 100.00% | |||

| Note: Theoretical percentages are calculated based on the molecular formula of this compound (C₂₉H₄₀O₉) and standard atomic weights. ma.edulibretexts.orgnih.gov |

Biosynthesis and Metabolic Pathways of Cardenolides Featuring Calactin

Elucidation of Proposed Biosynthetic Precursors to Calactin

The journey to synthesizing this compound begins with foundational sterol molecules, which undergo significant transformation.

The biosynthesis of cardenolides is understood to originate from sterol precursors. researchgate.net Research has identified that both cholesterol and common plant sterols (phytosterols), such as campesterol (B1663852) and β-sitosterol, serve as the initial substrates. mpg.deresearchgate.net While cholesterol is present in lower concentrations in plants like Digitalis, phytosterols (B1254722) are much more abundant, suggesting both can be channeled into the cardenolide pathway. researchgate.net

The first committed step in the pathway is the conversion of these sterol precursors into pregnenolone (B344588). mpg.deresearchgate.netmpg.de This critical transformation involves the side-chain cleavage of the sterol, a reaction catalyzed by specific enzymes. mpg.deresearchgate.net Studies on Calotropis procera and Digitalis purpurea have confirmed that pregnenolone is a key intermediate, sometimes referred to as the "mother of all steroid hormones" due to its central role in steroid synthesis. mpg.dempg.de

Table 1: Sterol Precursors for Cardenolide Biosynthesis

| Precursor Molecule | Product of Conversion | Key Function |

|---|---|---|

| Cholesterol | Pregnenolone | Serves as an initial substrate for the cardenolide pathway. mpg.deresearchgate.net |

Following the formation of pregnenolone, the biosynthesis proceeds primarily via the pregnane (B1235032) pathway . thieme-connect.comwikipedia.org In this pathway, pregnenolone is converted to progesterone (B1679170). thieme-connect.commdpi.com A crucial subsequent step is the stereospecific reduction of progesterone to 5β-pregnane-3,20-dione, which establishes the characteristic 5β-configuration found in many cardenolides, including this compound. mdpi.comnih.gov This reduction is a pivotal point that directs the molecule toward cardenolide synthesis. mdpi.com

An alternative route, the norcholanic acid pathway , has also been proposed. nih.gov Evidence suggests this pathway may serve as a funneling system, particularly during the final stages of cardenolide formation. nih.gov Key enzymes of the pregnane pathway have been shown to also catalyze reactions involving norcholanic acid and its intermediates, indicating a potential intersection or parallel function of these two pathways. nih.gov

The direct precursor to the final this compound molecule is its aglycone, calotropagenin (B1253233) . wikipedia.orgnih.gov An aglycone, or genin, is the steroid core of the cardenolide before the attachment of sugar molecules. This compound is classified as a cardenolide glycoside, meaning it consists of the calotropagenin steroid structure linked to a sugar moiety. wikipedia.orgnih.gov The biosynthesis of calotropagenin itself follows the later, less-understood steps of the cardenolide pathway after the formation of the initial pregnane derivatives. wikipedia.org Once calotropagenin is synthesized, the final step in producing this compound is glycosylation, where a specific sugar is attached to the aglycone. nih.gov this compound and its isomer, calotropin (B1668234), are both derived from this same calotropagenin precursor. wikipedia.org

Identification and Characterization of Enzymes Involved in Cardenolide Biosynthesis

The conversion of simple precursors into complex cardenolides is mediated by a host of specialized enzymes. Significant progress has been made in identifying and characterizing these crucial biocatalysts.

A key enzyme family in the biosynthesis of 5β-cardenolides is the Progesterone 5β-Reductases (P5βR) . mdpi.comnih.gov These enzymes catalyze the reduction of progesterone to 5β-pregnane-3,20-dione, a critical reaction that determines the stereochemistry of the steroid core. mdpi.comnih.gov This step is essential, as the 5β-configuration is a hallmark of this compound and related cardenolides. mdpi.com

Research in Digitalis lanata led to the identification of two specific genes, DlP5βR1 and DlP5βR2, that encode these enzymes. mdpi.com Experiments using RNA interference to reduce the expression of these genes resulted in a significant decrease in cardenolide content, providing direct evidence of their participation in the pathway. mdpi.comnih.gov These enzymes belong to a broader family known as PRISEs (progesterone 5β-reductase/iridoid synthase-like enzymes), which are involved in various specialized metabolic pathways in plants. nih.govnih.govmdpi.com In Calotropis procera, the gene for Progesterone 5β-reductase was found to be highly induced by wound stress, correlating with an increase in cardiac glycoside levels. nih.gov

Cytochrome P450 enzymes (P450s) are a versatile superfamily of enzymes that play a fundamental role in the biosynthesis of many plant natural products, including cardenolides. nih.govresearchgate.net They are biocatalysts that perform a wide range of oxidative reactions, which are essential for modifying the steroid nucleus to create structural diversity. nih.govmdpi.com

In cardenolide biosynthesis, P450 enzymes are responsible for the very first committed step. mpg.deresearchgate.net Specifically, research has identified two enzymes from the CYP87A family in Calotropis procera and Digitalis purpurea that catalyze the conversion of both cholesterol and phytosterols into pregnenolone. mpg.dempg.de This discovery was significant as it pinpointed the first enzymatic function for this particular subfamily of cytochrome P450. mpg.dempg.de The involvement of P450s continues in the downstream steps of the pathway, where they are presumed to perform various hydroxylation and oxidation reactions necessary to produce the final aglycone, calotropagenin. researchgate.net

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function in Pathway |

|---|---|---|

| Cytochrome P450 Family 87A | CYP87A | Catalyzes the initial conversion of sterol precursors (cholesterol, phytosterols) to pregnenolone. mpg.deresearchgate.netmpg.de |

Other Key Enzymatic Transformations (e.g., 3β-hydroxysteroid dehydrogenase)

The biosynthesis of this compound and other cardenolides involves a series of complex enzymatic transformations that modify the initial steroid precursor, pregnenolone. Following the initial side-chain cleavage of cholesterol or other phytosterols to form pregnenolone, a crucial enzyme, 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD), plays a pivotal role. wikipedia.orgmedscape.com This enzyme is essential for the biosynthesis of all major classes of steroid hormones and their derivatives in both animals and plants. medscape.comnih.gov

3β-HSD catalyzes the oxidative conversion of Δ5-3β-hydroxysteroids into the Δ4-3-keto configuration. wikipedia.orgnih.gov Specifically, in the cardenolide pathway, it converts pregnenolone into progesterone. medscape.comnih.govyoutube.com This reaction involves both a dehydrogenation at the 3β-hydroxyl group and an isomerization of the double bond from the Δ5 to the Δ4 position of the steroid nucleus. wikipedia.orgfrontiersin.org This conversion is an indispensable step, as progesterone is a key intermediate that undergoes further modifications to become the cardenolide aglycone. nih.govnih.gov

In Calotropis procera, a known producer of this compound, transcripts for 3β-HSD have been identified and show a positive correlation with cardenolide accumulation. nih.gov Similarly, in Erysimum cheiranthoides, another cardenolide-producing species, Ec3βHSD was identified and biochemically characterized, confirming its steroid-3-dehydrogenase activity on pregnenolone to form isoprogesterone, which is then converted to progesterone. nih.gov The action of 3β-HSD is often followed by that of progesterone 5β-reductase (5β-POR), which is another key enzyme that catalyzes the transformation of progesterone to 5β-pregnane-3,20-dione, channeling the precursor into the cardenolide-specific pathway. nih.govnih.gov The coordinated action of these enzymes ensures the progressive modification of the steroid core, leading to the vast structural diversity observed in cardenolides.

Comparative Analysis of this compound Biosynthesis with Other Cardenolides (e.g., Digitoxin)

The biosynthetic pathways of cardenolides, while sharing a common origin from sterol precursors, exhibit significant divergence across different plant families, leading to a wide array of final structures. A comparative analysis between the biosynthesis of this compound, primarily found in Apocynaceae family members like Calotropis, and Digitoxin (B75463), from Digitalis species (Plantaginaceae), highlights these differences.

Key Points of Comparison:

Precursors and Initial Steps: Both pathways are believed to start from cholesterol or other phytosterols, which are converted to pregnenolone. mpg.deresearchgate.net Recent studies have identified cytochrome P450 enzymes of the CYP87A family as responsible for this initial sterol side-chain cleavage in both Calotropis procera and Digitalis purpurea. mpg.deresearchgate.net This indicates a conserved initial step in these distantly related plants.

Stereochemistry of the Steroid Core: A major point of divergence lies in the stereochemistry of the A/B ring fusion of the steroid nucleus. Digitalis species predominantly produce 5β-cardenolides, such as Digitoxin. nih.gov In contrast, many members of the Apocynaceae family, including those that produce this compound, accumulate 5α-cardenolides. nih.gov This stereochemical difference is determined by the action of specific reductases. In the 5β pathway (Digitoxin), progesterone is acted upon by progesterone 5β-reductase (P5βR). nih.govnih.gov In the 5α pathway, a steroid 5α-reductase (DET2) is involved. nih.gov

Hydroxylation Patterns: The subsequent hydroxylation patterns on the steroid core are distinct. Digitoxin's aglycone, digitoxigenin, is characterized by a hydroxyl group at the C14 position. thieme-connect.com The biosynthesis of this compound involves different hydroxylation steps, leading to its unique structure.

Glycosylation: The final step, glycosylation, involves the attachment of sugar moieties to the C3 position of the aglycone, which greatly contributes to the diversity and activity of the final compounds. The types of sugars and the glycosidic linkages differ significantly between species. Digitalis glycosides often feature rare deoxy sugars like digitoxose (B191001). thieme-connect.com In Calotropis, the glycosylation patterns are also complex and are catalyzed by a large family of glycosyltransferases (UGTs), which are responsible for the synthesis of diverse cardenolides like this compound. nih.gov

This comparative analysis reveals that while the fundamental building blocks are shared, the evolutionary paths of cardenolide biosynthesis have diverged, employing different sets of tailoring enzymes (reductases, hydroxylases, and glycosyltransferases) to produce lineage-specific compounds like this compound and Digitoxin. mpg.de

| Biosynthetic Feature | This compound (in Calotropis) | Digitoxin (in Digitalis) | Reference |

|---|---|---|---|

| Plant Family | Apocynaceae | Plantaginaceae | nih.govnih.gov |

| Primary Precursor | Pregnenolone (from sterols) | Pregnenolone (from sterols) | mpg.deresearchgate.net |

| A/B Ring Stereochemistry | Typically 5α-cardenolides | 5β-cardenolides | nih.gov |

| Key Enzyme for Stereochemistry | Steroid 5α-reductase (DET2) | Progesterone 5β-reductase (P5βR) | nih.gov |

| Key Aglycone Intermediate | Calotropagenin | Digitoxigenin | thieme-connect.comnih.gov |

| Final Glycosylation | Complex, involving various sugars catalyzed by a large family of UGTs | Attachment of digitoxose sugars | nih.govthieme-connect.com |

Genetic and Transcriptomic Investigations of Cardenolide Production Pathways in Plants

The advent of high-throughput sequencing technologies has significantly advanced the understanding of the genetic basis for cardenolide biosynthesis, including that of this compound. Genetic and transcriptomic studies in producing plants like Calotropis gigantea and Calotropis procera have been instrumental in identifying candidate genes involved in this complex pathway. nih.govnih.gov

A de novo transcriptome analysis of C. procera identified 336 unigenes potentially involved in cardenolide biosynthesis. nih.gov These genes belong to key enzyme families necessary for the pathway, including those involved in the upstream terpenoid and steroid biosynthesis, as well as the downstream cardenolide-specific modifications. nih.govresearchgate.net Key gene families identified include:

3β-hydroxysteroid dehydrogenases (3β-HSD): Essential for converting pregnenolone to progesterone. nih.gov

Progesterone 5β-reductases (5β-POR): A key enzyme that channels progesterone into the cardenolide pathway. Its transcript levels have been shown to be induced by wound stress, correlating with increased cardenolide levels. nih.gov

Cytochrome P450 mono-oxygenases (P450s): A large family of enzymes responsible for various hydroxylation and oxidation reactions that decorate the steroid nucleus. Specific P450s, such as those from the CYP87A family, are now known to catalyze the initial side-chain cleavage of sterols to form pregnenolone. mpg.deresearchgate.net

Glycosyltransferases (UGTs): This superfamily of enzymes is responsible for the final glycosylation steps, attaching sugar moieties to the cardenolide aglycone. The large number of UGTs identified in transcriptomic studies reflects the vast diversity of glycosylation patterns found in naturally occurring cardenolides. nih.gov

In 2018, the nuclear genome of Calotropis gigantea was assembled, providing a foundational resource for studying the evolution and regulation of the cardenolide biosynthetic pathway. nih.govnih.govresearchgate.net This genomic data, combined with RNA-sequencing from different developmental tissues, has created a gene expression atlas, allowing researchers to identify genes that are co-expressed with cardenolide accumulation. nih.govresearchgate.net Such comparative and functional genomics approaches are crucial for elucidating the complete pathway and understanding its evolutionary origins within the Apocynaceae family. nih.govnih.gov

| Gene/Enzyme Family | Putative Function in Cardenolide Pathway | Reference |

|---|---|---|

| Cytochrome P450 (CYP87A family) | Sterol side-chain cleavage to form pregnenolone | mpg.deresearchgate.net |

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Conversion of pregnenolone to progesterone | nih.govnih.gov |

| Progesterone 5β-reductase (P5βR) | Conversion of progesterone to 5β-pregnane-3,20-dione | nih.gov |

| Other Cytochrome P450s | Hydroxylation and other modifications of the steroid core | nih.gov |

| Uridinediphosphate-glycosyltransferases (UGTs) | Glycosylation of the cardenolide aglycone | nih.gov |

| Cardenolide glucohydrolases (CGH) | Hydrolysis of primary cardenolide glycosides | nih.gov |

Influence of Environmental and Developmental Factors on this compound Biosynthesis and Accumulation

The production and storage of cardenolides, including this compound, are not static processes but are dynamically influenced by a range of environmental cues and the plant's developmental stage. nih.govmdpi.com As secondary metabolites, cardenolides play a defensive role, and their synthesis is often regulated in response to both biotic and abiotic stresses.

Environmental Factors:

Light: Light conditions can significantly impact cardenolide accumulation. A study on Calotropis procera demonstrated that the relative expression of key biosynthetic genes, including 3β-HSD (HSD) and progesterone 5β-reductase (PBR), varied under different light conditions (dawn, midday, and pre-dusk). researchgate.net The accumulation of the cardenolide aglycones uzarigenin (B199929) and calotropagenin was highest at dawn after irrigation, suggesting a diurnal regulation of the pathway. researchgate.net

Drought Stress: Water availability is a critical factor. The same study on C. procera showed that irrigation status (a proxy for drought stress) had a profound effect on the expression of pathway genes and the subsequent accumulation of cardenolides. researchgate.net Generally, many plants upregulate the production of defensive secondary metabolites in response to drought as a protective strategy. nih.govfrontiersin.org

Wound Stress: Physical damage, such as from herbivory, is a potent inducer of cardenolide biosynthesis. In C. procera, wound stress was found to elevate the levels of cardiac glycosides. nih.gov This was correlated with a significant upregulation in the transcript levels of key biosynthetic genes, with Progesterone 5β-reductase (5βPOR) showing a more than 43-fold induction. nih.gov Elicitors like methyl jasmonate (MJ), which mediate wound signaling, have also been shown to dramatically increase the expression of pathway genes and the accumulation of cardenolides in C. procera cell cultures. researchgate.net

Temperature: Temperature is a major abiotic factor that limits plant growth and can alter metabolic pathways. frontiersin.org While specific studies on temperature effects on this compound are limited, it is known that both high and low-temperature stress can modulate the production of various plant secondary metabolites. nih.govfrontiersin.org

Developmental Factors:

The concentration of cardenolides can vary significantly between different plant organs and throughout the plant's life cycle. nih.gov In C. procera, the highest accumulation of cardiac glycosides was observed in the stems of 3-month-old seedlings, indicating a developmental and tissue-specific regulation of the biosynthetic pathway. nih.gov This is a common phenomenon in plants, where the synthesis and accumulation of defensive compounds are often highest in younger, more vulnerable tissues. nih.gov The transition from juvenile to adult and reproductive phases can also alter the metabolic profile of the plant. nih.gov

| Factor | Observed Effect | Reference |

|---|---|---|

| Light Conditions | Diurnal regulation of gene expression and metabolite accumulation, with peaks observed at dawn. | researchgate.net |

| Drought/Water Availability | Significantly alters the expression of biosynthetic genes and accumulation of cardenolides. | researchgate.net |

| Wound Stress/Elicitors (e.g., Methyl Jasmonate) | Strongly induces the expression of pathway genes (e.g., 5βPOR) and increases cardenolide concentration. | nih.govresearchgate.net |

| Developmental Stage | Accumulation is tissue-specific and age-dependent, with higher levels in stems of young seedlings. | nih.gov |

Molecular Mechanisms of Action of Calactin in Preclinical Biological Systems

Interaction with Cellular Ion Homeostasis and Transport Systems

The primary molecular target of Calactin, like other cardiac glycosides, is the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients across the plasma membrane. Inhibition of this enzyme sets off a chain of events that profoundly alters intracellular ion concentrations and the activity of other ion transport systems.

Inhibition of Sodium-Potassium ATPase (Na+/K+-ATPase)

This compound's principal mechanism of action is the inhibition of the Na+/K+-ATPase pump. researchgate.net This enzyme, located in the plasma membrane of most animal cells, is responsible for actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process essential for maintaining the cell's resting membrane potential and for the transport of other solutes.

Cardiac glycosides, including this compound, bind to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. researchgate.net This binding stabilizes the enzyme in an E2-P transition state, which prevents the dephosphorylation and subsequent conformational changes necessary for ion transport. researchgate.net The result is a cessation of the pump's activity, leading to the intracellular accumulation of Na+ ions and a decrease in intracellular K+ ions. The binding of cardiac glycosides to the Na+/K+-ATPase is highly specific and has been a subject of extensive research to understand the structural basis of this interaction.

Consequences for Intracellular Ion Concentrations

The inhibition of the Na+/K+-ATPase by this compound leads to a direct and significant increase in the intracellular sodium concentration ([Na+]i). This disruption of the primary active transport of sodium has a cascading effect on the concentrations of other ions, most notably calcium (Ca2+).

The elevated [Na+]i alters the electrochemical gradient for sodium across the cell membrane. This change directly impacts the function of the sodium-calcium exchanger (NCX), a secondary active transport system that typically expels calcium from the cell. The diminished sodium gradient reduces the driving force for the forward mode of the NCX, leading to a decrease in Ca2+ efflux and a subsequent increase in the intracellular calcium concentration ([Ca2+]i). researchgate.net

Table 1: Effects of this compound on Intracellular Ion Concentrations

| Ion | Change in Intracellular Concentration | Primary Mechanism |

|---|---|---|

| Sodium (Na+) | Increase | Direct inhibition of the Na+/K+-ATPase pump. researchgate.net |

| Potassium (K+) | Decrease | Inhibition of the Na+/K+-ATPase pump. |

Modulatory Effects on Sodium-Calcium Exchanger (NCX) Activity

The sodium-calcium exchanger (NCX) is a bidirectional transporter that plays a critical role in maintaining calcium homeostasis. Its direction of transport is dictated by the electrochemical gradients of both Na+ and Ca2+, as well as the membrane potential. nih.gov

Under normal physiological conditions, the steep inwardly directed Na+ gradient drives the extrusion of Ca2+ from the cell (forward mode). However, following this compound-induced inhibition of the Na+/K+-ATPase and the subsequent rise in [Na+]i, this gradient is significantly reduced. This reduction in the driving force for Na+ entry impairs the ability of the NCX to operate in its forward, Ca2+-extruding mode. researchgate.net

Perturbation of Cellular Signaling Pathways

The this compound-induced elevation of intracellular calcium acts as a second messenger, initiating a complex array of downstream signaling events. These pathways can influence a wide range of cellular processes, including gene expression, proliferation, and apoptosis.

Activation of the Extracellular Signal-Regulated Kinase (ERK) Pathway

Elevated intracellular calcium is a known activator of several signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, of which the extracellular signal-regulated kinase (ERK) is a key component. nih.govnih.gov The activation of ERK is a multi-step process that is often initiated by upstream signals that are sensitive to intracellular calcium levels.

Research has shown that increases in intracellular Ca2+ can trigger the activation of Ras, a small GTPase that sits upstream of the ERK cascade. nih.gov Activated Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK. youtube.com Once activated, ERK can translocate to the nucleus and phosphorylate a variety of transcription factors, leading to changes in gene expression that can mediate diverse cellular responses. The link between calcium signaling and the ERK pathway is a crucial mechanism by which extracellular signals are transduced into long-term cellular changes. nih.govgeorgefox.edu

Modulation of G-Protein Coupled Receptor Signaling

While direct interaction of this compound with G-protein coupled receptors (GPCRs) has not been extensively documented, the profound changes in intracellular ion concentrations and the activation of downstream kinases initiated by this compound can indirectly modulate GPCR signaling. GPCRs represent a large family of transmembrane receptors that respond to a wide variety of extracellular stimuli and activate intracellular signaling pathways through heterotrimeric G-proteins. nih.govmdpi.com

The signaling cascades initiated by GPCRs are often sensitive to the intracellular ionic environment and the activity of protein kinases. For instance, the activation of certain GPCRs can lead to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC). The this compound-induced increase in basal intracellular calcium can potentially sensitize or alter the cellular response to GPCR agonists that signal through calcium-dependent pathways. Furthermore, the activation of ERK by this compound-induced calcium elevation can lead to the phosphorylation of components of the GPCR signaling machinery, including the receptors themselves or downstream effectors, thereby modulating their activity.

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) Activity

This compound is a member of the cardiac glycoside family of compounds. This class of molecules has been identified as potent inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) activity. nih.govpnas.orgtandfonline.comnih.gov HIF-1 is a critical transcription factor that allows tumor cells to adapt and survive in the low-oxygen (hypoxic) environments characteristic of solid tumors. tandfonline.commdpi.com The activity of HIF-1 is primarily dependent on the stability of its alpha subunit, HIF-1α. mdpi.com

Research on various cardiac glycosides, such as digoxin (B3395198), ouabain (B1677812), and proscillaridin A, has demonstrated that these compounds effectively inhibit the synthesis of the HIF-1α protein. nih.govpnas.orgnih.gov This inhibition occurs at the translational level, meaning it blocks the messenger RNA (mRNA) of HIF-1α from being used to create the protein, without affecting the levels of the mRNA itself. tandfonline.com By preventing the accumulation of HIF-1α protein in cancer cells, cardiac glycosides block the transcription of HIF-1 target genes, which are essential for tumor growth, angiogenesis, and metabolic adaptation to hypoxia. nih.govpnas.orgnih.gov Studies have confirmed that HIF-1 is a critical target for the anti-tumor effects of these compounds. nih.govpnas.orgtandfonline.com As a cardiac glycoside, this compound is understood to operate through this mechanism, contributing to its biological activity by suppressing the HIF-1 pathway.

Downregulation of Nuclear Factor Kappa B (NF-κB) Activity

The molecular activity of this compound also extends to the modulation of inflammatory pathways, specifically through the downregulation of Nuclear Factor Kappa B (NF-κB) activity. This mechanism is a known characteristic of the cardiac glycoside class of compounds to which this compound belongs. pnas.orgnih.govpnas.org The NF-κB signaling pathway is a central regulator of inflammation and is often constitutively active in various cancers, promoting cell survival and proliferation. pnas.org

Studies on structurally related cardiac glycosides, including digitoxin (B75463), oleandrin, and bufalin (B1668032), reveal a potent ability to block the activation of the NF-κB pathway. pnas.orgcornell.edu The primary mechanism for this inhibition occurs at a very early stage of the signaling cascade. These compounds have been shown to interfere with the tumor necrosis factor-alpha (TNF-α) induced signaling pathway by blocking the recruitment of the essential adapter protein, TNF receptor-associated death domain (TRADD), to the TNF receptor. pnas.orgnih.govpnas.org This action prevents the assembly of the downstream signaling complex required to activate the IκB kinase (IKK) and subsequent release and nuclear translocation of NF-κB. pnas.orgcornell.edu By inhibiting this critical upstream event, cardiac glycosides effectively shut down the activation of NF-κB-dependent gene expression. pnas.orgnih.govpnas.org

Induction of DNA Damage and Cell Cycle Regulatory Effects

Mechanisms Leading to DNA Damage Induction

In preclinical studies involving human leukemia cells, this compound treatment has been shown to directly cause DNA damage. nih.gov This genotoxic effect is a critical component of its mechanism of action, leading to the activation of cellular stress responses and ultimately, programmed cell death (apoptosis). nih.gov The precise molecular interactions leading to the induction of DNA lesions by this compound continue to be an area of investigation. However, the downstream consequences confirm the compound's ability to compromise the structural integrity of cellular DNA, initiating a cascade of events associated with the DNA damage response (DDR) pathway. nih.gov

Activation of DNA Damage Checkpoint Proteins (e.g., Chk2, H2AX)

In response to the DNA lesions induced by this compound, cells activate key proteins that function as sensors and signal transducers in the DNA damage response network. nih.gov Research in human leukemia cells has specifically shown that treatment with this compound leads to the increased phosphorylation of Checkpoint Kinase 2 (Chk2) and the histone variant H2AX. nih.gov

Phosphorylation is the mechanism by which these proteins are activated. The phosphorylation of histone H2AX (to form γ-H2AX) is one of the earliest events following the formation of DNA double-strand breaks and serves as a platform to recruit other DNA repair proteins to the site of damage. nih.govnih.gov The activation of Chk2, a critical tumor suppressor, further propagates the damage signal, leading to the initiation of cell cycle checkpoints and apoptosis. nih.govnih.gov The observation that the DNA damage inhibitor caffeine (B1668208) can reverse the this compound-induced phosphorylation of Chk2 and H2AX confirms that their activation is a direct consequence of the DNA damage caused by the compound. nih.gov

| Target Pathway | Specific Molecule | Effect of this compound | Consequence |

|---|---|---|---|

| DNA Damage Response | H2AX | Increased Phosphorylation | Activation of DNA damage signaling |

| DNA Damage Response | Chk2 | Increased Phosphorylation | Signal amplification, cell cycle arrest |

| Cell Cycle Regulation | Cyclin B1 | Decreased Expression | Inhibition of G2/M transition |

| Cell Cycle Regulation | Cdk1 | Decreased Expression | Inhibition of G2/M transition |

| Cell Cycle Regulation | Cdc25C | Decreased Expression | Prevents activation of Cdk1 |

Alteration of Cell Cycle Regulatory Protein Expression (e.g., Cyclin B1, Cdk1, Cdc25C)

The DNA damage induced by this compound triggers signals that directly impact the machinery controlling cell cycle progression. Specifically, this compound treatment has been observed to cause a marked decrease in the expression of key cell cycle regulatory proteins essential for the transition from the G2 to the M phase of the cell cycle. nih.gov These proteins include Cyclin B1, Cyclin-dependent kinase 1 (Cdk1), and Cell division cycle 25C (Cdc25C). nih.gov

The complex formed by Cyclin B1 and Cdk1 is the master regulator that drives a cell into mitosis. nih.gov The activity of this complex is tightly controlled and requires an activating dephosphorylation step on Cdk1, which is performed by the phosphatase Cdc25C. nih.govnih.gov By reducing the expression levels of all three of these critical components, this compound effectively dismantles the primary mechanism that allows cells to enter mitosis, forcing a halt in cell division. nih.gov

Mechanisms of Programmed Cell Death Induction

This compound has been identified as a potent inducer of programmed cell death, or apoptosis, in various cancer cell lines. Its mechanisms involve a coordinated series of molecular events, including the activation of key enzymatic cascades and the cleavage of essential cellular proteins.

Research has demonstrated that this compound is capable of inducing apoptosis in human leukemia cells. Studies indicate that treatment with this compound leads to significant DNA damage, a primary trigger for the initiation of the apoptotic process. This DNA damage-induced apoptosis suggests a potential therapeutic application for this compound in oncology.

A critical pathway in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases. nih.gov These enzymes exist as inactive precursors (pro-caspases) and are activated in a hierarchical cascade. Scientific studies have shown that this compound treatment leads to the activation of key initiator and effector caspases. Specifically, the activation of caspase-9, an initiator caspase associated with the intrinsic (mitochondrial) pathway of apoptosis, has been observed. nih.gov Furthermore, this compound induces the activation of caspase-8, an initiator caspase linked to the extrinsic (death receptor) pathway. nih.gov The convergence of these pathways results in the activation of caspase-3, a primary executioner caspase responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

One of the key substrates of activated caspase-3 is Poly (ADP-ribose) Polymerase (PARP), an enzyme crucial for DNA repair and the maintenance of genomic integrity. The cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. In preclinical studies involving human leukemia cells, treatment with this compound resulted in the detectable cleavage of PARP. nih.gov This event not only serves as a marker of ongoing apoptosis but also functionally impairs the cell's ability to repair DNA damage, thereby ensuring the irreversibility of the cell death process.

Table 1: Summary of this compound-Induced Apoptotic Mechanisms in Human Leukemia Cells

| Mechanism | Key Molecular Event | Associated Proteins | Source |

|---|---|---|---|

| Apoptosis Induction | DNA Damage | N/A | nih.gov |

| Caspase Activation | Activation of Initiator Caspases | Caspase-8, Caspase-9 | nih.gov |

| Activation of Executioner Caspase | Caspase-3 | nih.gov | |

| Substrate Cleavage | Inactivation of DNA Repair | Poly (ADP-ribose) Polymerase (PARP) | nih.gov |

The regulation of apoptosis is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins, including members of the Bcl-2 family. While the modulation of these anti-apoptotic proteins is a common mechanism for many chemotherapeutic agents, specific research detailing the direct effects of this compound on the expression of proteins such as Bcl-2 or Bcl-xL was not identified in the reviewed literature.

Immunomodulatory Actions of this compound

Immunomodulatory agents can alter the immune response, for instance, by affecting the signaling pathways within immune cells like T-cells. One key enzyme in T-cell signaling is the Interleukin-2 inducible T cell kinase (ITK).

Interleukin-2 inducible T cell kinase (ITK) is a crucial enzyme in the signaling cascade of T-cell receptors, playing a significant role in T-cell activation, proliferation, and differentiation. Inhibition of ITK is a therapeutic strategy for various inflammatory and autoimmune diseases. However, based on the available scientific literature, there is no specific evidence to suggest that this compound functions as an inhibitor of ITK.

Antagonism of Retinoic Acid-Related Orphan Receptor Gamma T (RORγt)

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a pivotal transcription factor that governs the differentiation of T helper 17 (Th17) cells, which are instrumental in the pathogenesis of various autoimmune diseases. nih.govplos.org The inhibition of RORγt activity is, therefore, a significant area of research for the development of novel therapeutics for these conditions. nih.govnih.gov

Preclinical studies have demonstrated that certain cardiac glycosides can function as specific inhibitors of RORγt transcriptional activity. nih.govnih.gov Through screening of chemical compounds, it was discovered that cardiac glycosides like digoxin can bind to the RORγt receptor, thereby antagonizing its activity. nih.govnih.gov This inhibitory action is specific to RORγt, as the transcriptional activity of closely related nuclear hormone receptors, such as RORα, is not affected. nih.gov The structural basis of this interaction has been elucidated, showing that these compounds disrupt key interactions necessary for the receptor's agonistic activity, preventing the active conformation and thus inhibiting coactivator interaction. nih.gov This antagonism of RORγt by cardiac glycosides highlights a potential mechanism by which this compound may exert immunomodulatory effects.

| Compound Class | Specific Compound Example | Target Receptor | Mechanism of Action | Reference |

| Cardiac Glycoside | Digoxin | RORγt | Specific inhibitor of transcriptional activity | nih.gov |

| Cardiac Glycoside | Digoxin | RORγt | Prevents active conformation and coactivator interaction | nih.gov |

Differential Modulation of T Lymphocyte Subset Differentiation (e.g., Th1, Th17)

The differentiation of naïve CD4+ T cells into distinct effector subsets, such as Th1 and Th17 cells, is a critical process in the adaptive immune response. The balance between these subsets is often dysregulated in autoimmune and inflammatory conditions. nih.govresearchgate.net Th17 cells, in particular, are characterized by their production of pro-inflammatory cytokines like IL-17A and are dependent on the transcription factor RORγt for their development. nih.govoatext.com

In line with its role as a RORγt antagonist, preclinical evidence involving related cardiac glycosides shows a significant impact on the differentiation of T lymphocyte subsets. Specifically, the inhibition of RORγt activity by these compounds leads to a marked suppression of Th17 cell differentiation. nih.govnih.gov This effect is selective, as the differentiation of other T cell lineages, such as Th1 cells, is not affected. nih.gov This selective inhibition of Th17 differentiation results in a reduced production of IL-17A, a key cytokine in Th17-mediated inflammation. ahajournals.org Furthermore, it has been demonstrated that RORγt activity is also important for maintaining the expression of IL-17 in already differentiated effector T cells in both mouse and human systems. nih.gov These findings suggest that this compound may modulate the immune response by altering the balance of T helper cell populations, specifically by downregulating the Th17 lineage.

| T-Cell Subset | Key Transcription Factor | Effect of RORγt Inhibition | Consequence | Reference |

| Th17 | RORγt | Suppression of differentiation | Reduced IL-17A production | nih.govahajournals.org |

| Th1 | T-bet | No significant effect | Maintained differentiation pathway | nih.gov |

| Treg | Foxp3 | - | - |

Influence on Cellular Oxidative Stress and Energy Metabolism

Cellular oxidative stress and energy metabolism are intricately linked to immune cell function and differentiation. nih.govnih.gov T cell activation and differentiation are accompanied by significant metabolic reprogramming to meet the increased bioenergetic and biosynthetic demands. youtube.com For instance, effector T cells typically upregulate aerobic glycolysis, while regulatory T cells often rely on oxidative phosphorylation. youtube.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity, can profoundly impact T cell signaling and survival. nih.govmdpi.com

Pathogenic Th17 cells, in particular, have been shown to depend on mitochondrial function and oxidative phosphorylation for their inflammatory activity. nih.gov Impairments in mitochondrial function in these cells can lead to increased ROS production, DNA damage, and a shift towards a non-pathogenic phenotype. nih.gov While direct preclinical studies on the specific influence of this compound on T cell oxidative stress and energy metabolism are not yet detailed, the broader class of cardiac glycosides is known to impact cellular ion transport through inhibition of the Na+/K+-ATPase pump. taylorandfrancis.commdpi.com This fundamental process is tied to cellular energy expenditure and can influence various downstream signaling pathways, potentially affecting the metabolic state and redox balance within immune cells. Further research is needed to specifically delineate how this compound modulates the intricate network of cellular metabolism and oxidative stress in different T lymphocyte subsets.

Analogous Cardenolide Compounds and Comparative Biochemical Studies

Structural and Mechanistic Comparisons with Calotropin (B1668234) and Calotoxin (B1618960)

Calactin, calotropin, and calotoxin are structurally related cardenolide glycosides, all sharing the same aglycone, or genin, known as calotropagenin (B1253233). wikipedia.orgnih.gov These compounds are frequently found co-occurring in plants of the Calotropis genus, particularly in the latex. wikipedia.orgresearchgate.net Their shared steroid backbone and butenolide ring are characteristic of cardenolides, but they differ in the sugar moiety attached at the C-3 position of the steroid nucleus. This structural similarity leads to comparable biological activities. wikipedia.org

Mechanistically, all three compounds are recognized for their potent biological effects, including cytotoxic properties. researchgate.net A key molecular target identified for this compound, calotropin, and calotoxin is the Interleukin-2 inducible T-cell kinase (ITK). eurekaselect.com This enzyme plays a crucial role in T-cell signaling pathways. By inhibiting ITK, these cardenolides can exert immunosuppressive and potentially anticancer effects. eurekaselect.com Docking studies have revealed that these compounds interact with key residues, such as Met438 and Asp500, within the highly conserved ATP-binding site of the ITK enzyme. eurekaselect.com

Table 1: Comparative Biochemical Data of this compound, Calotropin, and Calotoxin

| Feature | This compound | Calotropin | Calotoxin |

| Common Genin | Calotropagenin wikipedia.orgnih.gov | Calotropagenin wikipedia.orgnih.gov | Calotropagenin wikipedia.orgnih.gov |

| Primary Target | Interleukin-2 inducible T-cell kinase (ITK) eurekaselect.com | Interleukin-2 inducible T-cell kinase (ITK) eurekaselect.com | Interleukin-2 inducible T-cell kinase (ITK) eurekaselect.com |

| Secondary Target | Not specified | Not specified | Interstitial collagenase (MMP1) eurekaselect.com |

| Calculated Ki with ITK | -10.3 kcal/mol eurekaselect.com | -8.7 kcal/mol eurekaselect.com | -10.2 kcal/mol eurekaselect.com |

| Calculated Binding Energy with ITK | -29.18 kJ/mol eurekaselect.com | -28.57 kJ/mol eurekaselect.com | -21.21 kJ/mol eurekaselect.com |

Comparative Analysis with Established Cardiac Glycosides (e.g., Digitoxin (B75463), Digoxin (B3395198), Ouabain)

This compound belongs to the cardenolide family, which includes well-established cardiac glycosides like digitoxin, digoxin, and ouabain (B1677812), traditionally used in treating heart conditions. researchgate.netnih.gov While they all share the ability to inhibit the Na+/K+-ATPase enzyme, there are significant distinctions in their mechanisms and effects. wikipedia.orgnih.gov

Ouabain, for instance, is considered to have a faster onset of action compared to digitalis glycosides like digoxin and digitoxin. nih.govresearchgate.net The mechanism of action also differs; ouabain is thought to trigger the release of intracellular calcium via signal transduction pathways initiated from the extracellular side of the Na+/K+-ATPase. nih.gov In contrast, digitalis glycosides like digoxin and digitoxin are believed to enter the cell, where they act on ryanodine (B192298) receptors and form transmembrane calcium channels, thereby increasing intracellular calcium concentration. nih.gov These differences in how they modulate intracellular calcium levels contribute to their distinct pharmacodynamic profiles. researchgate.net

Studies comparing ouabain, digoxin, and digitoxin have shown that for a comparable reduction in heart rate, digitoxin produces a significantly greater shortening of electromechanical systole, suggesting a more potent positive inotropic effect for a given vagal effect. nih.gov Calotropin, a close analog of this compound, is noted for having a chemical structure similar to digoxin and digitoxin. researchgate.net While all cardiac glycosides can induce an inotropic effect by increasing intracellular calcium, the specific pathways they influence can vary, leading to different therapeutic and biological outcomes. wikipedia.orgnih.gov For example, digoxin and ouabain have been shown to increase intracellular calcium in cardiac myocytes, but they also exhibit effects beyond Na+/K+-ATPase inhibition, such as activating the proteasome in breast cancer cells. researchgate.netmdpi.com

Table 2: Mechanistic Comparison of Cardenolides

| Compound | Primary Target | Mechanism of Calcium Increase | Onset of Action |

| This compound/Calotropin | Na+/K+-ATPase wikipedia.org | Inhibition of Na+/K+-ATPase leads to increased intracellular Na+, which is exchanged for Ca2+ via the NCX protein. wikipedia.org | Not specified |

| Digitoxin/Digoxin | Na+/K+-ATPase nih.gov | Enter the cell to act on ryanodine receptors and form transmembrane calcium channels. nih.gov | Slower researchgate.net |

| Ouabain | Na+/K+-ATPase nih.gov | Activates Na+/K+-ATPase from the extracellular side, triggering calcium release from intracellular stores via signal transduction. nih.gov | Fast nih.govresearchgate.net |

Biochemical Activities of Other Co-occurring Cardenolides (e.g., Uscharin (B3062374), Uscharidin (B1213358), Calotropagenin, Frugoside, Coroglancigenin)

The latex of Calotropis species contains a complex mixture of cardenolides, each with distinct biochemical properties. nih.govresearchgate.netresearchgate.net These compounds often share the same precursor, calotropagenin, which is the aglycone (non-sugar) portion for this compound, calotropin, calotoxin, uscharin, and uscharidin. wikipedia.orgnih.gov

Uscharin and 2'-epi-uscharin : These two are stereoisomers that have demonstrated strong inhibitory effects on the activity of Hypoxia-Inducible Factor 1 (HIF-1), a key target in cancer therapy. researchgate.netnih.govnih.gov Uscharin, in particular, showed much more potent HIF-1 inhibitory activity than its epimer and even the well-known inhibitor, digoxin. nih.govnih.gov This highlights the stereochemical sensitivity of this biological activity. Uscharin has also been identified as a potent molluscicidal agent. researchgate.net